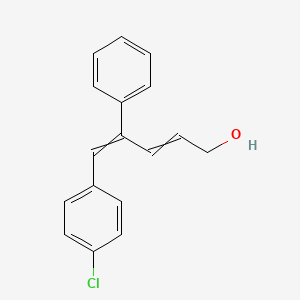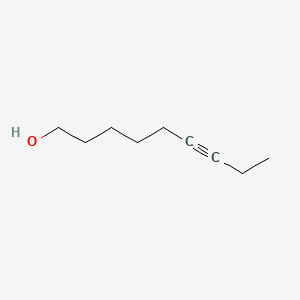
Non-6-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Non-6-yn-1-ol is an organic compound with the molecular formula C₉H₁₆O It is an alkyne alcohol, characterized by the presence of both a hydroxyl group (-OH) and a triple bond between carbon atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Non-6-yn-1-ol can be synthesized through multiple synthetic routes. One common method involves the reaction of pent-4-yn-1-ol with appropriate reagents to introduce the additional carbon atoms required to form the this compound structure . This process typically involves a series of steps including alkylation, reduction, and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Non-6-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Non-6-ynoic acid or non-6-ynal.
Reduction: Non-6-en-1-ol or nonane.
Substitution: Non-6-ynyl chloride or non-6-ynyl bromide.
Applications De Recherche Scientifique
Non-6-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like cycloadditions and cross-coupling.
Biology: It serves as a precursor for the synthesis of bioactive molecules and probes used in biological studies.
Medicine: Research into its derivatives has potential implications for drug development, particularly in the design of molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which non-6-yn-1-ol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the triple bond is hydrogenated to form a double or single bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Non-6-yn-1-ol can be compared to other alkyne alcohols such as:
2-Nonyn-1-ol: Similar structure but with the triple bond at a different position, leading to different reactivity and applications.
3-Nonyn-1-ol: Another positional isomer with distinct chemical properties.
Hept-2-en-6-yn-1-ol: A compound with a similar functional group arrangement but different carbon chain length.
This compound is unique due to its specific position of the triple bond and hydroxyl group, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
69222-05-5 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
non-6-yn-1-ol |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5-9H2,1H3 |
Clé InChI |
SVZWPZCFOBVELO-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


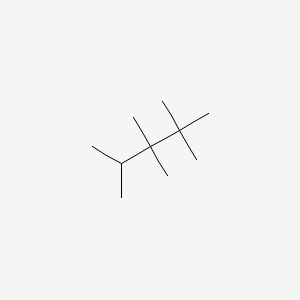
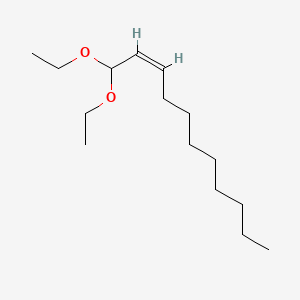

![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![3-(2,3-Difluorophenyl)-6-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12641882.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
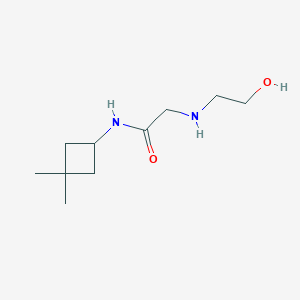
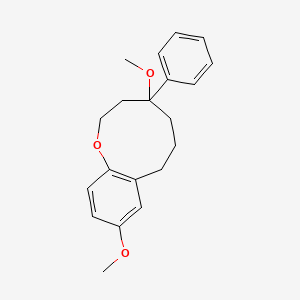
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12641914.png)
